molecular formula C11H14ClNO2 B1470911 2-chloro-5-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine CAS No. 1506586-28-2

2-chloro-5-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine

Cat. No.: B1470911
CAS No.: 1506586-28-2
M. Wt: 227.69 g/mol
InChI Key: NIEHTAOXEYUUFE-UHFFFAOYSA-N
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Description

2-chloro-5-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine is a chemical intermediate of significant interest in medicinal chemistry for the synthesis of novel therapeutic compounds. Its structure, featuring a chloropyridine moiety linked to a tetrahydropyran group, is frequently employed in the design of small-molecule modulators for protein targets . This scaffold is particularly valuable in pharmaceutical research for constructing molecules that interact with enzymes and receptors, such as protein kinases . Pyridine derivatives are established core structures in numerous FDA-approved drugs and investigational compounds, underscoring their broad utility in developing agents for various applications . The specific substitution pattern on this molecule makes it a versatile building block for further functionalization, enabling researchers to explore structure-activity relationships and optimize lead compounds in drug discovery programs .

Properties

IUPAC Name

2-chloro-5-(oxan-4-ylmethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c12-11-2-1-10(7-13-11)15-8-9-3-5-14-6-4-9/h1-2,7,9H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIEHTAOXEYUUFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenated Pyridine Precursors Preparation

The synthesis typically begins with the preparation of halogenated pyridine intermediates such as 2-chloro-5-chloromethylpyridine or 2-chloro-5-methylpyridine , which serve as key substrates for subsequent functionalization.

  • Chlorination of 3-methylpyridine : Vapor-phase chlorination of 3-methylpyridine using chlorine gas in the presence of supported palladium chloride catalysts yields 2-chloro-5-methylpyridine with high selectivity and approximately 50% molar yield. This reaction benefits from microchannel reactors that improve mixing and reduce reaction times, enhancing productivity and purity while minimizing environmental impact by avoiding organic solvents.

  • Conversion to 2-chloro-5-chloromethylpyridine : Further chlorination of 2-chloro-5-methylpyridine under controlled conditions (40–60°C) with chlorine gas and catalysts produces 2-chloro-5-chloromethylpyridine with purity ≥99%. Continuous flow microreactors enable efficient scale-up and high selectivity.

Step Starting Material Reagents/Conditions Product Yield/Notes
1 3-methylpyridine Cl₂, PdCl₂ catalyst, vapor phase 2-chloro-5-methylpyridine ~50% molar yield, high selectivity
2 2-chloro-5-methylpyridine Cl₂, catalyst, 40–60°C 2-chloro-5-chloromethylpyridine Purity ≥99%, continuous microreactor process

Introduction of the Tetrahydro-2H-pyran-4-ylmethoxy Group

The key step to obtain 2-chloro-5-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine involves coupling the halogenated pyridine intermediate with a tetrahydro-2H-pyran-4-ylmethanol or its derivative.

  • Nucleophilic substitution : The chloromethyl group at the 5-position can be displaced by the alkoxide from tetrahydro-2H-pyran-4-ylmethanol under basic conditions, forming the ether linkage. Typical bases include sodium hydride or potassium carbonate in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Suzuki-Miyaura coupling : Alternatively, coupling reactions between 2-chloro-5-bromopyridine and tetrahydro-2H-pyran-4-yl boronic acid derivatives under palladium catalysis (e.g., Pd(PPh₃)₄) can be employed. Reaction parameters such as base (Na₂CO₃), solvent (DMF/THF), and temperature (80–120°C) are optimized to maximize yield and minimize side reactions like dehalogenation.

Coupling Method Reagents/Conditions Advantages Notes
Nucleophilic substitution Tetrahydro-2H-pyran-4-ylmethanol, base (NaH/K₂CO₃), DMF/THF, 80–100°C Simple, direct ether formation Requires careful control to avoid side reactions
Suzuki-Miyaura coupling 2-chloro-5-bromopyridine, tetrahydro-2H-pyran-4-yl boronic acid, Pd(PPh₃)₄, Na₂CO₃, DMF/THF, 80–120°C High selectivity, milder conditions Catalyst and base critical for yield optimization

Catalysts and Reaction Optimization

  • Solid catalysts such as iron-modified silica have been reported for related tetrahydropyran cyclizations, indicating potential for catalyst-supported processes to improve selectivity and reduce by-products.

  • Palladium catalysts are central to coupling reactions; ligand choice and base selection significantly affect the reaction outcome. For example, Pd(PPh₃)₄ with sodium carbonate in DMF provides a balance between reactivity and stability.

  • Reaction temperature and solvent : Maintaining 80–120°C in polar aprotic solvents ensures sufficient activation energy while minimizing decomposition or dehalogenation side reactions.

Purification and Characterization

  • Purification : Crystallization and distillation are commonly employed to isolate high-purity products, especially after chlorination steps.

  • Characterization : Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy is essential for confirming substitution patterns. Key signals include pyridine ring protons (~8.5 ppm) and tetrahydropyran methylene groups (1.5–4.0 ppm). Gas Chromatography-Mass Spectrometry (GC/MS) is used to assess purity (>98%) and detect dechlorinated or other by-products.

Summary Table of Preparation Steps

Step No. Reaction Type Starting Material(s) Reagents/Catalysts Conditions Product/Intermediate Yield/Notes
1 Vapor-phase chlorination 3-methylpyridine Cl₂, PdCl₂ catalyst Vapor phase, 40–60°C 2-chloro-5-methylpyridine ~50% molar yield
2 Chlorination 2-chloro-5-methylpyridine Cl₂, catalyst 40–60°C 2-chloro-5-chloromethylpyridine ≥99% purity
3 Nucleophilic substitution 2-chloro-5-chloromethylpyridine + tetrahydro-2H-pyran-4-ylmethanol Base (NaH/K₂CO₃), DMF/THF 80–100°C This compound Moderate to high yield
4 Suzuki-Miyaura coupling 2-chloro-5-bromopyridine + tetrahydro-2H-pyran-4-yl boronic acid Pd(PPh₃)₄, Na₂CO₃, DMF/THF 80–120°C Same as above High selectivity, optimized yield

Research Findings and Notes

  • The use of microchannel reactors for chlorination steps significantly improves reaction control, selectivity, and environmental safety by reducing solvent use and waste generation.

  • The choice of catalyst and base in coupling reactions is critical for achieving high yields and minimizing side reactions such as dehalogenation or over-chlorination.

  • Spectroscopic data from NMR and GC/MS provide reliable confirmation of product identity and purity, essential for research and industrial quality control.

  • Safety protocols must be strictly followed due to the corrosive nature of chlorinated intermediates and the potential toxicity of reagents like chlorine gas.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: The major products formed are typically oxidized derivatives of the pyridine ring.

    Reduction: The major products are reduced derivatives, such as alcohols or amines.

    Substitution: The major products are substituted pyridine derivatives, where the chlorine atom is replaced by the nucleophile.

Scientific Research Applications

2-chloro-5-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-5-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

Pyridyl Ethers with Bioactive Substituents
  • A-84,543 and A-85,380: These pyridyl ethers feature substituents optimized for α4β2-nicotinic acetylcholine receptor (nAChR) binding. Derivatives like [11C]Me-PVC (2-chloro-5-((1-[11C]methylpyrrolidin-2-yl)methoxy)-3-(2-(pyridin-4-yl)vinyl)pyridine) share the 2-chloro-5-methoxypyridine core but incorporate a pyrrolidinylmethyl group instead of tetrahydropyran.
  • 2-Chloro-5-(4-fluorotetrahydro-2H-pyran-4-yl)pyridine (Compound 26): This analogue replaces the methoxy-linked tetrahydropyran with a fluorinated tetrahydropyran ring. Spectroscopic data (¹³C NMR: 126 MHz, ¹⁹F NMR: 282 MHz) confirm structural integrity .
Chloromethylpyridine Derivatives
  • 2-Chloro-5-(chloromethyl)pyridine (CAS: 70258-18-3) : This compound (C₆H₅Cl₂N, MW: 162.02 g/mol) contains a reactive chloromethyl group, enabling further functionalization. It is widely used as a synthetic intermediate, such as in the synthesis of antifungal pyrimidine derivatives (e.g., 4-[(6-chloropyridin-3-yl)methoxy]-2-isopropyl-6-methylpyrimidine) .
Phenyl-Substituted Pyridines
  • 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridines: These derivatives (e.g., R = -NO₂, -Br) feature bulkier aromatic substituents, resulting in higher molecular weights (466–545 g/mol) and elevated melting points (268–287°C). Their extended conjugation and electron-withdrawing groups enhance thermal stability but reduce solubility compared to the target compound .

Physicochemical and Spectroscopic Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Melting Point (°C) Application
Target Compound C₁₀H₁₂ClNO₂ 213.66 Tetrahydro-2H-pyran-4-yl methoxy Not reported Potential bioactive intermediate
[11C]Me-PVC C₁₆H₁₈ClN₃O 303.79 Pyrrolidinylmethyl Not reported nAChR PET imaging agent
2-Chloro-5-(4-fluorotetrahydro-2H-pyran-4-yl)pyridine C₉H₁₀ClFNO 201.63 Fluorinated tetrahydropyran Not reported Structural/spectroscopic studies
2-Chloro-5-(chloromethyl)pyridine C₆H₅Cl₂N 162.02 Chloromethyl Not reported Synthetic intermediate
2-Amino-4-(2-chloro-5-(4-NO₂-phenyl)pyridin-3-yl)-1-(4-Cl-phenyl)pyridine C₂₂H₁₅Cl₂N₅O₂ 484.30 Nitrophenyl/chlorophenyl 287 Material science/medicinal chemistry

Biological Activity

2-Chloro-5-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine is a pyridine derivative that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a chlorine atom at the 2-position and a methoxy group linked to a tetrahydro-2H-pyran moiety at the 5-position, which may enhance its reactivity and biological interactions.

The molecular formula of this compound is C₁₁H₁₄ClN₁O₂. The presence of functional groups such as the chlorine atom and methoxy group suggests various possible chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions.

Biological Activities

Research indicates that pyridine derivatives, including this compound, exhibit a range of biological activities:

  • Antimicrobial Activity : Studies have shown that this compound demonstrates effectiveness against various bacterial strains, including Escherichia coli and Bacillus mycoides .
  • Anti-inflammatory and Analgesic Properties : Preliminary investigations suggest potential anti-inflammatory and analgesic effects, making this compound relevant for pharmaceutical applications .
  • Mechanism of Action : The biological activity of this compound may involve interactions with specific molecular targets, acting as ligands that modulate receptor or enzyme activity .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into structure-activity relationships (SAR) that can be applied to this compound:

CompoundStructureKey FeaturesBiological Activity
2-Chloro-5-methoxypyridineStructureLacks tetrahydro-pyran moietyModerate antimicrobial activity
3-Chloro-5-(tetrahydro-pyran) pyridineStructureDifferent position of chlorineAntifungal properties
4-Chloro-3-(methoxypyridinyl) derivativeStructureMethoxy group at different positionPotential anti-cancer activity

The unique combination of a tetrahydro-pyran moiety and the chlorine substituent enhances the compound's potential applications in medicinal chemistry .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting from 2-chloro-5-hydroxypyridine and tetrahydro-2H-pyran-4-ylmethanol under basic conditions . The reaction conditions can be optimized for improved yield in industrial settings.

Q & A

Q. How to address solubility and bioavailability issues through structural modifications?

  • Replacing the methoxy group with hydrophilic moieties (e.g., morpholino) or introducing ionizable groups (e.g., carboxylic acid) improves aqueous solubility. Bioisosteric replacement of the tetrahydropyran ring with piperidine derivatives enhances metabolic stability .

Notes

  • Methodology Focus : Emphasized experimental design (e.g., NMR conditions, flow reactors) and data interpretation (e.g., SAR, assay normalization).
  • Advanced Topics : Included mechanistic insights (steric/electronic effects) and computational approaches (docking, FEP).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-chloro-5-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine
Reactant of Route 2
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2-chloro-5-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine

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